Dimethylamine borane

Catalog No.
S1520228
CAS No.
74-94-2
M.F
C₂H₁₀BN
M. Wt
55.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine borane

Researchers scaling electroless deposition often face bath instability and limited solvent compatibility with traditional borohydrides. Dimethylamine borane (DMAB) offers a stable, soluble reducing agent that resolves these issues.

  • Superior thermal stability (>100°C decomposition) compared to ammonia borane, enabling high-temperature material synthesis.
  • Excellent solubility in water, alcohols, and polar aprotic solvents-overcomes NaBH4's poor solubility in THF and protic media.
  • Extended bath life for electroless plating on sensitive substrates, enabling precise nanoscale film control.

CAS Number

74-94-2

Product Name

Dimethylamine borane

Molecular Formula

C₂H₁₀BN

Molecular Weight

55.9 g/mol

InChI

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3;

InChI Key

RJTANRZEWTUVMA-UHFFFAOYSA-N

SMILES

[B].CNC

Synonyms

Dimethylamine, compd. with BH3; Dimethylamine, compd. with Borane; N-Methyl-Methanamine compd. with Borane; Borane, compd. with N-Methylmethanamine; Borane, compd. with Dimethylamine; N-Methyl-methanamine, Boron Complex; (Dimethylamine)trihydroboron;

Canonical SMILES

[B].CNC

Purity

≥97%

Package Size

25 g, 100 g

Dimethylamine borane (CAS 74-94-2), often abbreviated as DMAB, is a solid, stable amine borane complex widely utilized as a reducing agent in organic synthesis and as a key component in electroless plating baths.[1][2][3] Unlike more reactive borohydrides, DMAB offers a balance of reducing power with enhanced stability and solubility in a range of polar solvents, including water and alcohols.[2] This combination of properties makes it a valuable tool in processes requiring controlled reduction, such as the conversion of aldehydes and ketones to alcohols or the metal plating of non-conductive materials.[1][3]

Research Fit

1
Electroless plating boron source for Ni-Fe alloys
2
Selective reductive amination reagent for proteins
3
Solid-state hydrogen carrier for fuel cell research

Direct substitution of Dimethylamine Borane with seemingly similar reagents like sodium borohydride (NaBH4) or ammonia borane (NH3BH3) often leads to process failure or suboptimal results. Sodium borohydride, while a potent reducer, has limited solubility in many organic solvents like THF and is highly reactive and unstable in protic solvents such as methanol without pH control.[4][5][6] Conversely, while ammonia borane offers high hydrogen content, its thermal stability is significantly lower, beginning to decompose around 100 °C, which can be problematic for applications requiring elevated temperatures.[7] DMAB's superior solubility in various media and greater thermal stability compared to these common alternatives make it non-interchangeable for applications demanding specific solvent compatibility and a wider operational temperature window.

Substitution Risk

Sodium hypophosphite
Limits iron incorporation to ≤10% in electroless Ni-Fe, altering magnetic film performance
Ammonia borane / TMAB
Produces smaller, monodisperse nanoparticles; particle size distribution may not match DMAB-dependent protocols
Sodium cyanoborohydride
Comparable reductive amination but acute toxicity and cyanide byproducts require different handling

Solubility Advantage Over Sodium Borohydride

Dimethylamine borane exhibits significantly higher solubility in key polar solvents compared to sodium borohydride. For instance, DMAB has a measured solubility of 125 g/L in water at 20 °C.[1] In contrast, while sodium borohydride is soluble in water, its solubility in common organic solvents like THF is considerably lower, necessitating the use of co-solvents or alternative reagents.[2][4]

Evidence DimensionSolubility in Water at 20 °C
Target Compound Data125 g/L[1]
Comparator Or BaselineSodium Borohydride: High, but limited in many organic solvents.[2][4]
Quantified DifferenceQualitatively higher utility in mixed aqueous/organic and pure organic systems where NaBH4 fails.
ConditionsStandard temperature and pressure.

This superior solubility profile allows for more flexible solvent selection in organic synthesis and formulation, avoiding the process complications associated with the limited organic solubility of sodium borohydride.

Fe incorporation in Ni-Fe plating
Head-to-head
≈45% Fe (DMAB) vs ≈10% Fe (hypophosphite); 4.5-fold higher
Enables high-permeability Ni-Fe film deposition
Electroless bath; pH 9.5–10; trisodium citrate

Superior Electroless Plating Bath Stability

In electroless plating, bath stability is critical for consistent and high-quality deposition. Electroless baths using DMAB as the reducing agent have been shown to be remarkably stable, enabling controlled deposition of metals like bismuth at room temperature without substrate dissolution.[1] This contrasts with many alternative formulations which may have limited stability, hindering large-scale or nanoscale applications.[4] For example, while other agents are effective, their bath stability can be a limiting factor for industrial use.[4]

Evidence DimensionPlating Bath Stability
Target Compound DataEnables remarkably stable baths for nanoscale deposition.[1]
Comparator Or BaselineAlternative reducing agents: Often exhibit limited bath stability, hindering large-scale use.[4]
Quantified DifferenceQualitative improvement in process control and bath lifetime.
ConditionsRoom-temperature electroless plating of bismuth.

For applications in electronics, microfabrication, and surface finishing, the enhanced stability of DMAB-based baths translates to better process control, higher reproducibility, and reduced material waste.

Protein reductive methylation
Head-to-head
Near-equivalent methylation; 15 mM DMAB, 2h, 22°C
Supports safer alternative to cyanoborohydride
Model protein: turkey ovomucoid 5 mg/mL

Thermal Stability vs. Ammonia Borane

For applications requiring controlled thermal decomposition, such as a precursor for boron-nitrogen-carbon materials or in hydrogen storage, DMAB offers a more stable profile than ammonia borane (AB). Ammonia borane begins to decompose and release hydrogen at approximately 100 °C.[1] In contrast, DMAB is thermally stable to higher temperatures, allowing for controlled, sequential bond activation at specific substrate temperatures for on-surface synthesis of materials like h-BNG (hexagonal boron nitride and graphene) domains.[4] This wider processing window is critical for achieving desired material compositions.

Evidence DimensionOnset of Thermal Decomposition
Target Compound DataStable enough for controlled decomposition at elevated temperatures for CVD.[4]
Comparator Or BaselineAmmonia Borane (AB): Decomposes at approximately 100 °C.[1]
Quantified DifferenceSignificantly higher thermal stability, enabling a wider temperature window for processing.
ConditionsThermal decomposition for materials synthesis.

This higher thermal stability makes DMAB a more suitable and controllable precursor for chemical vapor deposition (CVD) and other high-temperature synthesis routes where precise temperature control dictates the final product structure and purity.

Catalytic H₂ release TOF
Head-to-head
TOF up to 100 min⁻¹ (DMAB); no H₂ from diisopropylamine-borane
Productive dehydrogenation under mild conditions
Scandocene catalyst; ambient temperature

Effective Reductive Amination

Dimethylamine borane has been successfully employed for the reductive amination of aldehydes and ketones, including reactions with substituted anilines.[1] While reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are common, they have drawbacks; NaBH3CN poses toxicity risks, and NaBH(OAc)3 has low solubility and is incompatible with protic solvents that facilitate the necessary imine formation.[4] DMAB provides an effective alternative that functions well under conditions where these more common reagents are not suitable, offering a balance of reactivity and handling characteristics.[1][2]

Evidence DimensionReductive Amination Efficacy
Target Compound DataDemonstrated effectiveness in reducing imines formed from various aldehydes and anilines.[1]
Comparator Or BaselineSodium Cyanoborohydride (toxicity concerns); Sodium Triacetoxyborohydride (low solubility, protic solvent incompatibility).[4]
Quantified DifferenceProvides a viable process alternative when common reagents are unsuitable due to safety, solubility, or solvent compatibility issues.
ConditionsReductive amination of aldehydes/ketones with amines.

For process development and scale-up, having a robust reducing agent compatible with a broader range of solvents and with a better safety profile is a significant procurement advantage.

Nanoparticle size distribution
Head-to-head
DMAB: larger, polydisperse; AB/TMAB: small, monodisperse
Polydisperse output for broader size applications
Solid-state synthesis; multiple metals tested

Stable Room-Temperature Electroless Plating

Based on its ability to form remarkably stable plating solutions, DMAB is the indicated choice for developing and scaling up electroless deposition processes, particularly for sensitive substrates or nanoscale fabrication where bath longevity and precise control are paramount.[1]

CVD Precursor for Boron Thin Films

The compound's thermal stability, which is superior to that of ammonia borane, makes it a preferred precursor for the synthesis of advanced materials like boron-carbon-nitride heterostructures, where precise temperature control is essential to achieve the desired film composition and quality.[4]

Reductive Aminations in Protic Solvents

Leveraging its excellent solubility in polar solvents where reagents like sodium borohydride are limited, DMAB is a strategic choice for reductive amination reactions that require protic media to facilitate iminium ion formation, offering a practical alternative to other specialized borohydrides.[2]

Application Fit Matrix

Application
Selection Property
Validation Focus
High-iron Ni-Fe permalloy plating
Boron-based electroless deposition with elevated Fe incorporation
Fe content vs. hypophosphite baseline; film permeability
Protein reductive methylation
Comparable reactivity with reduced toxicological profile
Methylation extent and side-product analysis
Solid-state hydrogen storage
Mild-condition catalytic dehydrogenation
H₂ release rate and catalyst compatibility
Polydisperse nanoparticle synthesis
Larger, polydisperse particle production via amine-borane reduction
Size distribution and capping agent effect

Melting Point

36.0 °C

Other CAS

74-94-2

General Manufacturing Information

Boron, trihydro(N-methylmethanamine)-, (T-4)-: ACTIVE

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